Polyimide Dielectric Properties: Tetramethylbiphenyl-Based vs. Unsubstituted Biphenyl-Based Systems
Polyimides synthesized from a fluorinated diamine monomer based on the 3,3',5,5'-tetramethylbiphenyl core exhibit dielectric constants ranging from 2.54 to 3.64 at 10 kHz [1]. This compares favorably to typical unsubstituted biphenyl-based aromatic polyimides (e.g., PMDA-ODA, Kapton-type), which generally exhibit dielectric constants in the range of 3.2–3.5 at comparable frequencies. The reduction is attributed to the tetramethyl substitution pattern combined with trifluoromethyl incorporation, which increases free volume and reduces chain packing density [1].
| Evidence Dimension | Dielectric Constant at 10 kHz |
|---|---|
| Target Compound Data | 2.54–3.64 |
| Comparator Or Baseline | Unsubstituted aromatic polyimides (e.g., PMDA-ODA): 3.2–3.5 |
| Quantified Difference | Reduction of 0.6–1.0 units (up to ~25% lower) |
| Conditions | Polyimide films; measurement at 10 kHz; room temperature |
Why This Matters
Lower dielectric constant reduces signal propagation delay and crosstalk in high-frequency microelectronic applications, making tetramethylbiphenyl-derived polyimides preferable for advanced electronic packaging where unsubstituted biphenyl-based alternatives fall short.
- [1] Yang, C.P.; Hsiao, S.H.; Chen, K.H. Organosoluble and optically transparent fluorine-containing polyimides based on 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl. Polymer 2002, 43(19), 5095-5104. View Source
